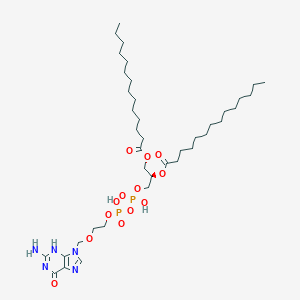
N-alpha-Ethylbenzyl-1-aminobenzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-Ethylbenzyl-1-aminobenzotriazole (EBAT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. EBAT is a potent inhibitor of cytochrome P450 enzymes, which are responsible for metabolizing a wide range of drugs and xenobiotics.
Mecanismo De Acción
N-alpha-Ethylbenzyl-1-aminobenzotriazole binds irreversibly to the heme group of cytochrome P450 enzymes, preventing their activity. This inhibition occurs through the formation of a covalent bond between the ethyl group of this compound and the heme group of the enzyme. The irreversible nature of this inhibition makes this compound a potent inhibitor of cytochrome P450 enzymes.
Biochemical and Physiological Effects
The inhibition of cytochrome P450 enzymes by this compound can have significant biochemical and physiological effects. As mentioned earlier, this inhibition can increase the bioavailability of drugs and xenobiotics. However, it can also lead to drug-drug interactions and toxicity if not carefully monitored. Additionally, the inhibition of cytochrome P450 enzymes can affect the metabolism of endogenous compounds, such as steroids and fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-alpha-Ethylbenzyl-1-aminobenzotriazole has several advantages for use in lab experiments. Its irreversible inhibition of cytochrome P450 enzymes makes it a potent inhibitor. Additionally, its specificity for cytochrome P450 enzymes makes it a useful tool for investigating the role of these enzymes in drug metabolism and toxicity. However, the irreversible nature of its inhibition can also be a limitation, as it can lead to the accumulation of drugs and xenobiotics in the body. Additionally, the specificity of this compound for cytochrome P450 enzymes means that it cannot be used to investigate the role of other enzymes involved in drug metabolism.
Direcciones Futuras
There are several future directions for research involving N-alpha-Ethylbenzyl-1-aminobenzotriazole. One potential area of research is investigating the role of cytochrome P450 enzymes in drug-drug interactions and toxicity. Additionally, the development of more selective inhibitors of cytochrome P450 enzymes could lead to improved drug development and reduced toxicity. Finally, the use of this compound in combination with other inhibitors could provide a more comprehensive understanding of the role of cytochrome P450 enzymes in drug metabolism and toxicity.
Conclusion
In conclusion, this compound is a potent inhibitor of cytochrome P450 enzymes that has gained significant attention in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research involving this compound could lead to improved drug development and a better understanding of the role of cytochrome P450 enzymes in drug metabolism and toxicity.
Métodos De Síntesis
The synthesis of N-alpha-Ethylbenzyl-1-aminobenzotriazole involves the reaction of 1-aminobenzotriazole with alpha-bromoethylbenzene in the presence of a palladium catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 80-82°C. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-alpha-Ethylbenzyl-1-aminobenzotriazole has been used in various scientific research studies due to its ability to inhibit cytochrome P450 enzymes. This inhibition can be useful in drug discovery and development, as it can prevent the metabolism of drugs and increase their bioavailability. This compound has also been used in studies investigating the role of cytochrome P450 enzymes in drug metabolism and toxicity.
Propiedades
Número CAS |
132195-09-6 |
|---|---|
Fórmula molecular |
C15H16N4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
N-(1-phenylpropyl)benzotriazol-1-amine |
InChI |
InChI=1S/C15H16N4/c1-2-13(12-8-4-3-5-9-12)17-19-15-11-7-6-10-14(15)16-18-19/h3-11,13,17H,2H2,1H3 |
Clave InChI |
XCQZFQZVHZIPLA-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2 |
SMILES canónico |
CCC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2 |
Sinónimos |
alpha-EB N-alpha-ethylbenzyl-1-aminobenzotriazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)





![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)
![Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt](/img/structure/B148160.png)



![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)
